ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Structural Significance of the Thieno[3,4-d]Pyridazine Core
The thieno[3,4-d]pyridazine core represents a fused bicyclic system combining a thiophene ring (a five-membered sulfur-containing heterocycle) and a pyridazine ring (a six-membered diazine with two adjacent nitrogen atoms). This scaffold is characterized by its planar geometry, electron-deficient aromatic system, and distinct dipole moment (~4.5 D), which arises from the asymmetric distribution of electronegative atoms. The sulfur atom at position 1 of the thiophene moiety contributes to π-electron delocalization, while the pyridazine nitrogens at positions 2 and 3 enable hydrogen-bonding interactions with biological targets.
X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.36–1.41 Å for the C–N bonds in the pyridazine ring and 1.71–1.73 Å for the C–S bonds in the thiophene moiety. These structural features enhance molecular rigidity, favoring target binding through reduced conformational entropy loss. The core's electron deficiency also facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in rhinovirus capsid inhibitors.
Role of Substituents: 3,4-Difluorobenzamido and Ethyl Carboxylate Moieties
The compound’s pharmacological profile is heavily influenced by three critical substituents:
3,4-Difluorobenzamido Group
- Fluorine atoms at positions 3 and 4 of the benzamido moiety enhance metabolic stability by blocking cytochrome P450-mediated oxidation.
- The electron-withdrawing effects of fluorine (-I effect) increase the amide’s resonance stabilization, reducing susceptibility to hydrolytic cleavage.
- Ortho-fluorine substitution creates a 60° dihedral angle with the pyridazine plane, optimizing steric complementarity with hydrophobic enzyme pockets.
Ethyl Carboxylate Ester
Phenyl Group at Position 3
- Provides a hydrophobic anchor for van der Waals interactions with protein subpockets.
- Substitutions at the para position (e.g., chloro, fluoro) in analogs modulate potency by 10–100-fold.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₁₄F₃N₃O₄S |
| Molecular Weight | 497.43 g/mol |
| Dipole Moment | ~4.8 D (calculated) |
| logP (Octanol-Water) | 2.1 ± 0.3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Historical Context in Heterocyclic Chemistry Research
The synthesis of thieno[3,4-d]pyridazine derivatives first emerged in the late 20th century as part of efforts to develop novel antiviral and antimicrobial agents. Early work by Boukharsa et al. (2014) demonstrated that 4,5-dihydropyridazin-3(2H)-ones exhibit analgesic and anti-inflammatory activities, sparking interest in related fused systems. The incorporation of thiophene rings into pyridazine scaffolds was pioneered in the 2000s to enhance π-stacking capabilities while maintaining synthetic accessibility.
A landmark 2018 review highlighted thiopyridazine derivatives as privileged structures in drug discovery, noting their dual capacity for hydrogen bonding and hydrophobic interactions. This compound represents an evolution of those designs, combining fluorine substituents for optimized pharmacokinetics with a rigidified core to improve target selectivity. Recent applications in stearoyl-coenzyme A desaturase-1 (SCD1) inhibitors and tyrosine kinase 2 modulators underscore its relevance to modern therapeutic development.
The compound’s synthetic pathway builds on methods developed for analogous structures:
Properties
IUPAC Name |
ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-14-11-32-20(25-19(28)12-8-9-15(23)16(24)10-12)17(14)21(29)27(26-18)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGZFUCNOCBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyridazine ring system.
Introduction of the Amide Group: The amide group is introduced through a reaction with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
Fluorine Positional Effects: The 3,4-difluoro substitution (target compound) introduces steric and electronic effects distinct from 2-fluoro () or 2,6-difluoro (). The meta/para fluorine arrangement may enhance π-π stacking or hydrogen-bonding interactions compared to ortho-substituted analogs.
Aryl Group Modifications :
- The 4-(trifluoromethyl)phenyl group in adds a strong electron-withdrawing moiety, which could increase oxidative stability or alter binding kinetics compared to the simple phenyl group in the target compound.
Molecular Weight and Lipophilicity: The target compound (MW 480.45) is intermediate in size between the monofluoro analog (437.45) and the trifluoromethyl-containing derivative (523.43). Increased fluorine content generally elevates lipophilicity (logP), impacting membrane permeability and bioavailability.
Core Heterocycle Comparisons
While the thieno[3,4-d]pyridazine core is conserved across the compounds in and , other analogs (e.g., ) feature pyrazolo[3,4-d]pyrimidine or thieno[3,4-c]pyrrole systems (). These structural differences alter electronic properties and ring strain:
- Pyridazine vs.
- Thiophene vs. Pyrrole : Thiophene’s sulfur atom contributes to resonance stabilization and may participate in hydrophobic interactions, unlike pyrrole’s nitrogen-containing systems.
Biological Activity
Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[3,4-d]pyridazine core and multiple functional groups, suggest diverse biological activities. This article synthesizes current findings on its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H14F3N3O4S, with a molecular weight of 473.43 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C22H14F3N3O4S |
| Molecular Weight | 473.43 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. This compound has been investigated for its potential as an antitumor agent , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine can inhibit cancer cell proliferation. For instance, compounds structurally related to ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated in vitro and in vivo. In animal models of inflammation, it demonstrated a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis.
Antimicrobial Properties
Preliminary tests have shown that ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy suggests potential applications in treating infections.
Synthesis Methods
The synthesis of ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine typically involves multi-step organic reactions starting from thiophene derivatives. Common methods include:
- Formation of Thieno[3,4-d]pyridazine Core : Using cyclization reactions involving thiophene derivatives.
- Introduction of Functional Groups : Employing acylation and amination techniques to introduce the difluorobenzamido moiety.
- Esterification : Finalizing the structure by esterifying the carboxylic acid group.
Case Studies
Several case studies have highlighted the biological effects of this compound:
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM.
-
Anti-inflammatory Study :
- Objective : Assess the effects on inflammation in a rat model.
- Results : Significant reduction in paw edema was observed after treatment with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
